molecular formula C8H9ClS B13268100 (3-Chloro-5-methylphenyl)methanethiol

(3-Chloro-5-methylphenyl)methanethiol

Cat. No.: B13268100
M. Wt: 172.68 g/mol
InChI Key: SBJJDHRZFNCUED-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)methanethiol is a substituted aromatic thiol characterized by a methanethiol (-CH2SH) group attached to a chlorinated and methylated benzene ring. The chlorine atom at the 3-position and the methyl group at the 5-position confer unique electronic and steric properties, influencing its reactivity, stability, and interactions in chemical or biological systems.

Properties

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

IUPAC Name

(3-chloro-5-methylphenyl)methanethiol

InChI

InChI=1S/C8H9ClS/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3

InChI Key

SBJJDHRZFNCUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methylphenyl)methanethiol typically involves the reaction of 3-chloro-5-methylbenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of (3-Chloro-5-methylphenyl)methanethiol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chloro-5-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorine and methyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The substitution pattern on the aromatic ring distinguishes (3-Chloro-5-methylphenyl)methanethiol from other arylthiols:

  • Methanethiol (CH3SH) : A simple aliphatic thiol with high volatility and reactivity. Unlike the aromatic derivative, methanethiol lacks steric hindrance and electron-withdrawing groups, making it more prone to oxidation and microbial degradation .
  • (4-Chlorophenyl)methanethiol: The para-substituted chlorine atom creates distinct electronic effects compared to the meta-substituted derivative.
  • (2-Methylphenyl)methanethiol : The ortho-methyl group introduces steric hindrance, which may reduce reaction rates in substitution or coupling reactions compared to the less hindered 3-chloro-5-methyl derivative.

Reactivity and Stability

  • Oxidation Sensitivity : Arylthiols like (3-Chloro-5-methylphenyl)methanethiol are generally more stable toward oxidation than aliphatic thiols (e.g., methanethiol) due to the electron-withdrawing effects of the chloro group, which stabilize the thiolate anion .
  • Biological Interactions: Methanethiol (CH3SH) is known to inhibit microbial growth at concentrations as low as 15 µM, with degradation pathways involving methanethiol oxidase (MtoX) . However, the bulky aromatic structure of (3-Chloro-5-methylphenyl)methanethiol likely reduces its bioavailability, limiting direct biological interactions compared to smaller thiols.

Environmental and Toxicological Profiles

  • Methanethiol (CH3SH) : Acts as a toxin in anaerobic systems, with abrupt increases in concentration signaling microbial stress . Its degradation produces dimethyl disulfide and H2S, which are less toxic .
  • (3-Chloro-5-methylphenyl)methanethiol: The aromatic and halogenated structure likely increases environmental persistence compared to methanethiol.

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